Phenol, 2-(octylthio)-

Description

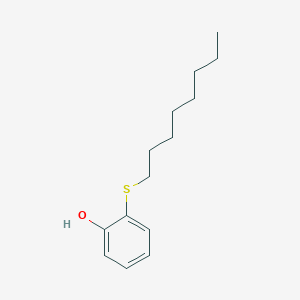

Structure

3D Structure

Properties

CAS No. |

24312-55-8 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

2-octylsulfanylphenol |

InChI |

InChI=1S/C14H22OS/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11,15H,2-6,9,12H2,1H3 |

InChI Key |

FFHGLCVEPGJHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 Octylthio and Analogues

Advanced Strategies for Thioether Incorporation

The creation of the aryl thioether linkage, specifically the bond between the phenolic ring and the sulfur atom of the octylthio group, is the cornerstone of synthesizing Phenol (B47542), 2-(octylthio)-. Modern organic synthesis has moved beyond classical methods to develop more efficient, selective, and milder techniques for this purpose.

One of the most direct approaches involves the transition-metal-catalyzed cross-coupling of phenols or their derivatives with thiols. Copper catalysis, in particular, has proven effective. For instance, a method utilizing copper(II) triflate (Cu(OTf)₂) facilitates the thiolation of phenols with thiols to form sterically hindered thioethers. organic-chemistry.org Another powerful strategy is the Newman-Kwart rearrangement. This thermal rearrangement converts an O-aryl thiocarbamate, readily synthesized from a phenol and a thiocarbamoyl chloride, into the more stable S-aryl thiocarbamate. Subsequent hydrolysis yields the target thiophenol, which can then be alkylated with an octyl halide to produce Phenol, 2-(octylthio)-. orgsyn.org This multi-step but reliable method is a general route for converting phenols into their corresponding aryl thioethers. orgsyn.org

A classic yet effective method is the direct alkylation of a pre-formed thiophenol. In this pathway, phenol is first converted to 2-mercaptophenol (B73258). The resulting thiophenolate anion, generated by deprotonation with a suitable base, then acts as a potent nucleophile in an SN2 reaction with an octyl halide (e.g., 1-bromooctane) to form the final thioether product. masterorganicchemistry.com This reaction is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com

Furthermore, innovative metal-free approaches have been developed. One such method involves the direct coupling of thiols and aldehydes using triphenylphosphine (B44618) (Ph₃P) and triflic acid (TfOH), leading to the formation of thiophosphonium salts. nih.govacs.org These intermediates can then be converted to thioethers, offering a divergent route to a variety of functionalized molecules. nih.govacs.org

A summary of selected strategies for thioether incorporation is presented below.

| Strategy | Reagents/Catalyst | Description | Reference |

| Copper-Catalyzed Thiolation | Phenol, Thiol, Cu(OTf)₂ | Direct coupling of phenols with thiols to form thioethers. organic-chemistry.org | organic-chemistry.org |

| Newman-Kwart Rearrangement | Phenol, Dimethylthiocarbamoyl chloride, Heat, Base | Multi-step process involving rearrangement of an O-aryl thiocarbamate to an S-aryl isomer, followed by hydrolysis and alkylation. orgsyn.org | orgsyn.org |

| Thiophenolate Alkylation | Thiophenol, Base, Alkyl Halide | A classic SN2 reaction where a thiolate anion displaces a halide from an alkyl chain. masterorganicchemistry.com | masterorganicchemistry.com |

| Metal-Free Thioether Synthesis | Thiol, Aldehyde, Ph₃P, TfOH | Formation of a thioether via a thiophosphonium salt intermediate, demonstrating a modern, metal-free approach. nih.govacs.org | nih.govacs.org |

Phenolic Ring Functionalization Techniques

Achieving the desired ortho-substitution pattern in Phenol, 2-(octylthio)- requires precise control over the reactivity of the phenolic ring. The hydroxyl group is an activating, ortho, para-directing group, which can lead to mixtures of isomers. rhhz.net Consequently, advanced functionalization techniques are employed to ensure high regioselectivity.

Transition-metal-catalyzed C–H bond functionalization is a powerful tool for the direct and selective modification of phenols. nih.gov Catalytic systems based on earth-abundant metals like copper and iron, as well as precious metals like ruthenium, have been developed for regioselective C-H activation. For example, copper-catalyzed reactions can mediate the ortho-amination and ortho-aminomethylation of phenols with high selectivity under mild conditions. rhhz.netnih.gov Similarly, ruthenium catalysts can direct the ortho-alkenylation of phenolic derivatives. nih.gov These strategies illustrate how the inherent reactivity of the phenol ring can be guided by a catalyst to favor substitution at the desired position. A catalytic aerobic process using a copper catalyst has been shown to couple phenols with hydrazines to form ortho-azophenols, further demonstrating the utility of this approach for selective C-N bond formation at the ortho position. nih.gov

Another strategy involves the use of directing groups, where the phenolic hydroxyl is temporarily modified with a group that sterically or electronically favors reaction at the ortho position. While many applications focus on C-C bond formation, the principles are transferable to C-S bond formation.

The Duff reaction or related formylation methods can introduce an aldehyde group selectively at the ortho position. orgsyn.org This aldehyde can then be subjected to further chemical transformations. For example, it could be reduced to a hydroxymethyl group, converted to a good leaving group, and then substituted by an octylthiolate nucleophile. A high-yield ortho-formylation of phenols can be achieved using magnesium chloride and triethylamine (B128534) with paraformaldehyde, highlighting a method that avoids harsh conditions and provides excellent regioselectivity. orgsyn.org

The table below summarizes key techniques for regioselective functionalization of the phenolic ring.

| Technique | Catalyst/Reagent | Outcome | Reference |

| C-H Aminomethylation | Cu(OAc)₂ | High levels of ortho-selectivity for the introduction of aminomethyl groups. nih.gov | nih.gov |

| C-H Alkenylation | [RuCl₂(p-cymene)]₂ | Selective ortho-alkenylation of phenolic carbamates. nih.gov | nih.gov |

| Ortho-Formylation | MgCl₂, Et₃N, Paraformaldehyde | High-yield, selective introduction of a formyl group at the ortho position. orgsyn.org | orgsyn.org |

| Vapor-Phase Alkylation | Magnesium Oxide/Silica Catalyst | A process for the selective ortho-alkylation of phenols in the vapor phase. google.com | google.com |

Derivatization Pathways and Structural Modifications

Once Phenol, 2-(octylthio)- or its analogues are synthesized, they can serve as platforms for further structural diversification. These modifications can target the phenolic hydroxyl group, the aromatic ring, or the thioether moiety, each pathway yielding a new class of compounds with potentially different properties.

Classical derivatization of the phenolic hydroxyl group includes etherification and esterification. nih.gov These reactions can alter the polarity, solubility, and reactivity of the molecule. For instance, reacting the phenol with an alkyl halide in the presence of a base yields the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) produces an ester.

The aromatic ring itself remains susceptible to further electrophilic substitution, although the positions of attack will be influenced by the combined directing effects of the hydroxyl and octylthio groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce additional functional groups onto the ring, leading to a wide array of polysubstituted phenols. youtube.com

The thioether linkage is also a site for chemical modification. Mild oxidation of the sulfide (B99878) can yield the corresponding sulfoxide (B87167), while stronger oxidation conditions can produce the sulfone. masterorganicchemistry.com These transformations from a thioether to a sulfoxide or sulfone significantly alter the electronic properties and geometry of the sulfur center, providing access to compounds with different chemical and physical characteristics. masterorganicchemistry.com Furthermore, the thioether can be a precursor to other sulfur-containing functional groups. For example, hypervalent iodine reagents can be used to convert thiols (which could be generated from the thioether) into sulfonimidates and sulfonamides, showcasing advanced transformations of the sulfur atom. acs.org

| Site of Modification | Reaction Type | Reagents | Product Type | Reference |

| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base | Phenolic Ether | nih.gov |

| Phenolic Hydroxyl | Esterification | Acyl Chloride, Base | Phenolic Ester | nih.gov |

| Aromatic Ring | Nitration | Nitric Acid, Sulfuric Acid | Nitrophenol derivative | youtube.com |

| Thioether Linkage | Oxidation | m-CPBA or O₃ | Sulfoxide / Sulfone | masterorganicchemistry.com |

| Sulfur Atom | NH/O-Transfer | Hypervalent Iodine Reagents | Sulfonimidate / Sulfonamide | acs.org |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Phenol (B47542), 2-(octylthio)- , both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals corresponding to the aromatic protons, the hydroxyl proton of the phenol group, and the various protons of the octylthio side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), and their splitting patterns would indicate the substitution pattern. The methylene (B1212753) group protons of the octyl chain would exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule. This would allow for the confirmation of the total number of carbon atoms and provide insights into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The carbon atom attached to the hydroxyl group and the one bonded to the sulfur atom would have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of Phenol, 2-(octylthio)- with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of Phenol, 2-(octylthio)- would be expected to show characteristic losses, such as the cleavage of the octyl chain and fragments related to the phenol ring. Analysis of these fragments helps to piece together the molecular structure.

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of phenolic compounds, reversed-phase HPLC is often the method of choice.

A typical HPLC method for Phenol, 2-(octylthio)- would likely involve a C18 or C8 stationary phase. The mobile phase would probably consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenol chromophore absorbs strongly. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Phenolic compounds can often be analyzed directly by GC, but derivatization is sometimes employed to improve their volatility and chromatographic behavior.

For Phenol, 2-(octylthio)- , a GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. The instrument would be equipped with a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for more specific detection and identification. The oven temperature would be programmed to increase over time to ensure the elution of all components in a reasonable timeframe. The retention time of the compound would be used for identification, and the peak area would be used for quantification and purity determination.

Application of Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the characterization of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each chromatographic peak, enabling positive identification of the compound. GC-MS is invaluable for confirming the identity of Phenol, 2-(octylthio)- in a sample and for identifying any co-eluting impurities. The analysis of alkylphenols by GC-MS is a well-established technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. The effluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This allows for the determination of the molecular weight and structural information of the separated components. LC-MS would be a highly effective technique for the characterization of Phenol, 2-(octylthio)- and its potential impurities, offering both separation and definitive identification in a single run. The analysis of phenolic compounds by LC-MS is a widely used and robust method.

Data Tables

As specific experimental data for Phenol, 2-(octylthio)- is not publicly available, the following tables provide a template for the type of data that would be collected during its characterization. The values are based on general knowledge of similar phenolic compounds.

Table 1: Hypothetical Spectroscopic Data for Phenol, 2-(octylthio)-

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~6.7-7.2 ppm; -OH: variable, ~4-7 ppm; -S-CH₂-: ~2.8 ppm; Alkyl H: ~0.8-1.6 ppm |

| Splitting Patterns | Aromatic protons will show complex splitting (doublets, triplets); -S-CH₂- will be a triplet; terminal -CH₃ will be a triplet | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~115-155 ppm; C-OH: ~150-155 ppm; C-S: ~125-130 ppm; Aliphatic C: ~14-35 ppm |

| HRMS | Molecular Formula | C₁₄H₂₂OS |

| Exact Mass | [M+H]⁺ calculated vs. found | |

| EI-MS | Molecular Ion (M⁺) | m/z corresponding to the molecular weight |

| Key Fragments | Fragments corresponding to loss of the octyl chain, cleavage at the sulfur atom, and fragments of the phenol ring |

Table 2: Hypothetical Chromatographic Data for Phenol, 2-(octylthio)-

| Technique | Parameter | Exemplary Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 275 nm | |

| Retention Time | Dependent on exact conditions | |

| GC | Column | DB-5 or similar, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium | |

| Injector Temp. | 250 °C | |

| Oven Program | e.g., 100 °C (1 min), ramp to 280 °C at 15 °C/min | |

| Detector | FID or MS | |

| Retention Time | Dependent on exact conditions |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For substituted phenols, these calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors that govern reactivity.

The electronic structure of Phenol (B47542), 2-(octylthio)- is expected to be significantly influenced by the interplay between the electron-donating hydroxyl (-OH) group and the sulfur-containing octylthio (-S(CH₂)₇CH₃) substituent at the ortho position. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, while the long alkyl chain of the octyl group primarily exerts an inductive effect and contributes to the molecule's lipophilicity.

DFT studies on related molecules, such as other substituted phenols and thiophenols, can provide a basis for estimating the electronic parameters of Phenol, 2-(octylthio)-. For instance, calculations on various phenol derivatives have shown that substituents significantly modulate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and spectral properties. nih.gov

Table 1: Representative Calculated Electronic Properties of Substituted Phenols

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | B3LYP/6-31G | -6.01 | -0.25 | 5.76 |

| 4-Methoxyphenol | B3LYP/6-31G | -5.68 | -0.19 | 5.49 |

| 2-Chlorophenol | B3LYP/6-31G* | -6.15 | -0.58 | 5.57 |

This table presents representative data from computational studies on substituted phenols to illustrate the expected range of values. The exact values for Phenol, 2-(octylthio)- would require specific calculations.

For Phenol, 2-(octylthio)-, the presence of the octylthio group is anticipated to raise the HOMO energy level compared to unsubstituted phenol, making it more susceptible to electrophilic attack and oxidation. The LUMO energy might also be affected, leading to a smaller energy gap, which could imply higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of flexible molecules like Phenol, 2-(octylthio)- over time. nih.gov The key sources of conformational flexibility in this molecule are the rotation around the C-S bond and the various conformations of the octyl chain.

An MD simulation of Phenol, 2-(octylthio)- would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for all atoms over a specified period. nih.gov This would generate a trajectory of atomic positions, from which conformational preferences and dynamic behavior can be analyzed. frontiersin.org

Key aspects to be investigated through MD simulations would include:

Dihedral Angle Distribution: Analysis of the dihedral angle for the C(ring)-C(ring)-S-C(alkyl) bond would reveal the preferred orientation of the octylthio group relative to the phenol ring.

Conformational Energy Landscape: By sampling numerous conformations, it would be possible to identify low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets.

While specific MD simulation data for Phenol, 2-(octylthio)- is unavailable, studies on other substituted phenols and flexible alkyl chains provide a basis for what to expect. The octyl chain would likely adopt a variety of conformations to maximize hydrophobic interactions and minimize steric clashes.

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or toxicity. nih.govtandfonline.com For phenolic compounds, QSAR models are often developed to predict their antioxidant capacity or toxicity. researchgate.netimist.ma

A QSAR study for a series of compounds including Phenol, 2-(octylthio)- would involve calculating a set of molecular descriptors and then using statistical methods to build a model that relates these descriptors to an experimentally determined activity.

Table 2: Relevant Molecular Descriptors for QSAR of Phenolic Compounds

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Govern reaction mechanisms and intermolecular interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influence how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the distribution of the compound in biological systems. |

| Topological | Connectivity indices, Shape indices | Numerically encode the molecular structure and branching. |

QSAR studies on phenols have shown that their toxicity is often related to a combination of electronic and hydrophobic parameters. nih.gov For Phenol, 2-(octylthio)-, the long octyl chain would contribute significantly to a high LogP value, suggesting a tendency to accumulate in lipidic environments. The electronic properties of the phenol ring, as modified by the octylthio group, would also be critical for its reactivity.

Computational Prediction of Reaction Mechanisms

Computational chemistry can be used to predict the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For phenolic compounds, a key area of interest is their reaction with free radicals, which is central to their role as antioxidants.

The primary mechanisms by which phenols scavenge free radicals are Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). ustc.edu.cnacs.org In the HAT mechanism, the phenolic hydrogen is transferred directly to the radical. In the PCET mechanism, the proton and electron are transferred in a concerted but asynchronous manner.

Computational studies can model the potential energy surface for the reaction of a phenol with a radical, such as the hydroxyl radical (•OH). acs.orgresearchgate.net These calculations can determine the relative energy barriers for different reaction pathways, such as abstraction of the phenolic hydrogen versus addition of the radical to the aromatic ring. nih.gov

For Phenol, 2-(octylthio)-, it is expected that the primary antioxidant activity would involve the donation of the hydrogen atom from the hydroxyl group. The presence of the ortho-octylthio group could influence the reaction rate and mechanism through both steric and electronic effects. DFT calculations could be employed to model the transition state for hydrogen abstraction and to calculate the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant potency.

Mechanistic Investigations of Stabilization and Activity

Free Radical Scavenging Mechanisms

Phenol (B47542), 2-(octylthio)- primarily functions as a primary antioxidant by scavenging peroxy free radicals. uvabsorber.com This process is crucial in halting the auto-oxidation cycle of organic materials, particularly polymers. The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a chain-carrying peroxyl radical (ROO•). nih.govjscholarpublishers.com This transfer effectively neutralizes the reactive radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus inhibiting further degradation. uvabsorber.com

The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. jscholarpublishers.com The effectiveness of this process is influenced by the bond dissociation energy of the O-H bond in the phenol. mdpi.com Phenolic compounds are effective antioxidants if the rate of their reaction with peroxyl radicals is significantly faster than the rate of the propagation reaction of the oxidation chain. mdpi.com The primary mechanisms of antioxidant action by phenolic compounds include hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govnih.gov

Hydroperoxide Decomposition Pathways

In addition to free radical scavenging, the thioether moiety in Phenol, 2-(octylthio)- provides a secondary antioxidant function by decomposing hydroperoxides (ROOH) into non-radical, stable products. uvabsorber.comuvabsorber.com Hydroperoxides are key intermediates in the oxidation process, and their decomposition prevents the formation of highly reactive alkoxy and hydroxyl radicals that can initiate new oxidation chains.

Role of Steric Hindrance from Alkyl and Thioether Groups

The term "hindered phenol" refers to the presence of bulky alkyl groups, typically tertiary butyl groups, ortho to the hydroxyl group on the phenolic ring. google.comnih.gov In Phenol, 2-(octylthio)-, the octylthio group also contributes to this steric hindrance. This structural feature plays a critical role in the compound's antioxidant activity.

The steric hindrance around the hydroxyl group enhances the stability of the phenoxyl radical formed after hydrogen donation. mdpi.com This prevents the radical from participating in undesirable side reactions that could lead to discoloration or the formation of other degradation products. Furthermore, this steric shielding helps to prevent the direct reaction of the hydroxyl group with other species, thereby increasing its persistence and long-term effectiveness as a stabilizer.

Synergistic Effects in Multi-functional Systems

The combination of a hindered phenol (primary antioxidant) and a thioether (secondary antioxidant) within the same molecule, as in Phenol, 2-(octylthio)-, can lead to synergistic effects. uvabsorber.comgoogle.com This means that the combined antioxidant activity is greater than the sum of the individual effects of the two functional groups.

Photostabilization Mechanisms

Exposure to ultraviolet (UV) radiation can accelerate the oxidation of polymers. uvabsorber.com Phenol, 2-(octylthio)- contributes to photostabilization through its ability to scavenge free radicals generated by UV light. The energy from UV radiation can break chemical bonds in a polymer, creating free radicals that initiate the oxidation process. By efficiently trapping these radicals, the hindered phenol moiety helps to mitigate the damaging effects of UV exposure.

Thermal Stabilization Pathways

During high-temperature processing and long-term heat aging, polymers are susceptible to thermal degradation. uvabsorber.com Phenol, 2-(octylthio)- provides thermal stability through both its primary and secondary antioxidant functions. The hindered phenol group is effective at scavenging free radicals that are formed at elevated temperatures. uvabsorber.com

The thioether component is particularly crucial for long-term thermal stability. uvabsorber.comuvabsorber.com It works by decomposing hydroperoxides that are formed during thermal oxidation, preventing them from breaking down into more reactive radicals that would accelerate the degradation process. The combination of these two mechanisms provides robust protection against thermal degradation throughout the lifecycle of a polymer product.

Applications in Advanced Materials Science and Chemical Systems

Polymer Stabilization: Polyolefins, Rubbers, and Engineering Plastics

Phenol (B47542), 2-(octylthio)-, as a sulfur-containing hindered phenol, acts as a highly effective stabilizer for a wide array of organic polymers, protecting them against oxidative degradation. google.com The degradation of polymers, a natural process exacerbated by heat, light, and mechanical stress, can lead to discoloration and a significant loss of mechanical properties such as tensile strength, impact resistance, and flexibility. specialchem.combasf.com Antioxidants are crucial for interrupting these degradation pathways. basf.com

The efficacy of Phenol, 2-(octylthio)- lies in its dual-function mechanism. Its hindered phenol structure allows it to function as a primary antioxidant, or "Radical Scavenger," by donating a hydrogen atom to neutralize highly reactive free radicals that initiate the oxidation cycle. basf.comraytopoba.com Concurrently, the thioether moiety enables it to act as a secondary antioxidant by decomposing hydroperoxides—products of the initial oxidation—into non-radical, stable products. raytopoba.com This dual capability makes it a more efficient "multifunctional" stabilizer compared to antioxidants that perform only one of these roles. basf.comraytopoba.com

Research and industrial applications have demonstrated its utility in various polymers:

Polyolefins: In polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), which are inherently unstable without additives, sulfur-containing phenols are critical. specialchem.comraytopoba.com For long-term thermal stability in PP, sterically hindered phenols are essential. specialchem.com In high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), these antioxidants are often used in synergistic blends with phosphites. specialchem.com Phosphites protect the primary phenolic antioxidant during high-temperature processing, preserving it for long-term thermal stability. specialchem.combasf.com To further enhance long-term stability in HDPE, thiosynergists are recommended in combination with phenolic antioxidants, with a 1:2 or 1:3 ratio of phenolic antioxidant to thiosynergist often providing optimal cost-performance results. specialchem.com

Rubbers: It is employed as a non-polluting antioxidant for natural rubber, styrene-butadiene rubber (SBR), and other synthetic rubbers like nitrile and chloroprene (B89495) rubber. google.comraytopoba.com A particularly noteworthy application is its use in stabilizing synthetic rubber latices, such as those derived from the polymerization of conjugated diolefins. google.com It shows an exceptional synergistic effect when used in conjunction with carbon black, a common filler in rubber products, especially in the cable and wire industry. raytopoba.com

Engineering Plastics: The compound is suitable for stabilizing plastics like ABS resins, polystyrene, and polyvinyl chloride (PVC), particularly in applications requiring the final product to be white, brightly colored, or transparent. raytopoba.com

| Polymer Type | Stabilization Function of Phenol, 2-(octylthio)- | Synergistic Partners | Key Application Area |

|---|---|---|---|

| Polyolefins (PE, PP) | Primary & Secondary Antioxidant; Long-term thermal stability. specialchem.comraytopoba.com | Phosphites, Thiosynergists. specialchem.combasf.com | Molding, extrusion grades, food packaging materials. specialchem.comraytopoba.com |

| Rubbers (Natural, SBR) | Non-polluting antioxidant. raytopoba.com | Carbon Black. raytopoba.com | Polyethylene cable and wire materials. raytopoba.com |

| Engineering Plastics (ABS, PS, PVC) | Dual-function antioxidant. raytopoba.com | - | White, bright, or transparent products. raytopoba.com |

Antioxidant Additives in Lubricants and Fuels

The performance and lifespan of lubricants and fuels are critically dependent on protection against oxidative degradation, which occurs at high temperatures and leads to the formation of sludge, varnish, and corrosive byproducts. google.com Phenol, 2-(octylthio)- and related sulfurized hindered phenols (SHPs) are highly effective antioxidant additives in this context. google.comlubesngreases.com

As in polymers, the compound serves a dual role. The hindered phenolic component acts as a primary antioxidant, interrupting the auto-oxidation cycle by reacting with and neutralizing free radicals (RO• and ROO•). youtube.commdpi.com The sulfur-containing group functions as a secondary antioxidant, decomposing hydroperoxides that are the downstream products of free radical reactions. lubesngreases.com This combination of primary and secondary antioxidant functionalities within a single molecule provides a potent defense against lubricant breakdown. lubesngreases.com

Key findings from research highlight its importance:

Synergy with Other Antioxidants: Phenolic antioxidants exhibit a powerful synergistic relationship with aminic antioxidants, another major class of radical interceptors used in lubricants. youtube.com The phenolic antioxidant can "sacrifice" itself to regenerate the aminic antioxidant, which is often more powerful in its capacity to neutralize radicals. youtube.com This phenol-amine synergy is particularly crucial in demanding applications like gas and steam turbine oils. youtube.com

Performance in Engine Oils: Testing has shown that adding even a small amount of a sulfurized hindered phenol can significantly boost the performance of engine oils. lubesngreases.com For instance, adding 0.1% SHP to a baseline oil formulation improved its oxidative stability by over 40% and reduced sludge tendency by nearly 40% in a bulk oil oxidation test. lubesngreases.com This makes it an excellent booster for modern engine oils, including those for stop-and-go driving and hybrid vehicles. lubesngreases.com

Suitability for Advanced Lubricants: The non-corrosive nature of sulfurized hindered phenols makes them potentially suitable for next-generation lubricants, such as electrified transmission fluids for electric vehicles (EVs), where material compatibility is critical. lubesngreases.com Organosulfur compounds are recognized for their antioxidant, anti-wear, and extreme pressure properties in lubricant compositions. nih.gov

| Lubricant/Fuel Type | Antioxidant Function of Phenol, 2-(octylthio)- | Performance Enhancement | Synergistic System |

|---|---|---|---|

| Engine Oils (ICE, Hybrid) | Primary (Radical Scavenger) & Secondary (Peroxide Decomposer). lubesngreases.comyoutube.com | Improved oxidative stability, reduced sludge formation. lubesngreases.com | Booster for traditional aminic and phenolic antioxidant systems. lubesngreases.comyoutube.com |

| Turbine Oils (Gas, Steam) | Primary Antioxidant, regenerates aminic antioxidants. youtube.com | Extends lubricant life through phenol-amine synergy. youtube.com | Aminic Antioxidants (e.g., Alkylated Diphenylamines). lubesngreases.comyoutube.com |

| EV Lubricants | Non-corrosive antioxidant. lubesngreases.com | Maintains fluid integrity without harming components. lubesngreases.com | - |

| Industrial Lubricants | Prevents oxidation and deposition of insoluble materials. researchgate.net | Extends oil life and protects metal surfaces. google.comresearchgate.net | Organophosphorus compounds, dithiocarbamates. mdpi.com |

Development of Novel Functional Materials

Phenolic compounds, including Phenol, 2-(octylthio)-, are highly valuable as building blocks for the synthesis of advanced functional materials. bohrium.comrsc.org Their inherent aromatic structure, which can be derived from renewable resources like lignin, makes them versatile chemical feedstocks. bohrium.comrsc.org The ability to modify the phenolic scaffold through various chemical reactions allows for the creation of a diverse range of value-added chemicals and materials with tailored properties for pharmaceuticals, agrochemicals, and materials science. bohrium.comrsc.org

The development of novel functional materials from phenolic precursors often involves direct Csp²–H functionalization. rsc.org This powerful technique enables the construction of new carbon-carbon bonds on the phenol ring in an atom-economical manner, allowing chemists to increase the molecular complexity and diversify the functionality of the basic phenolic structure. rsc.org

The specific structural features of Phenol, 2-(octylthio)- make it a candidate for creating materials with specific properties:

Its sulfur-containing moiety can be used to create materials with unique optical, electronic, or metal-binding properties.

The long octyl chain provides solubility in nonpolar media, which is advantageous for incorporation into polymers and lubricants. researchgate.net

The phenolic hydroxyl group serves as a reactive site for further chemical modifications, such as etherification or esterification, to build more complex molecular architectures. rsc.org

By leveraging these features, Phenol, 2-(octylthio)- can be a precursor in the synthesis of specialized polymers, functional coatings, and other advanced materials where its antioxidant and structural properties can be exploited.

Catalytic Applications in Organic Transformations

In the realm of organic chemistry, phenols are central to numerous catalytic transformations that produce high-value molecules. bohrium.comrsc.org While not typically a catalyst itself, Phenol, 2-(octylthio)- serves as a key substrate in reactions that are facilitated by catalysts. Oxidative reactions, in particular, provide an effective strategy for transforming simple phenols into more complex structures through processes like conjugated addition, C–H functionalization, and cyclization. rsc.org

One of the most significant catalytic applications involving phenols is oxidative coupling. nih.gov In these reactions, catalysts are used to selectively couple two phenol units to form biaryl structures, which are common motifs in many bioactive natural products. nih.gov The process often involves the one-electron oxidation of the phenol to generate a phenol radical, which can then couple with another radical or phenol molecule. nih.gov

The presence of the octylthio- group at the ortho position of the phenol ring in Phenol, 2-(octylthio)- would influence the regioselectivity of such catalytic coupling reactions, directing the formation of specific isomers. This control is crucial for synthesizing complex target molecules with high precision. These catalytic transformations enable the use of phenolic compounds as versatile feedstocks for preparing a wide array of oxygenated molecules valuable in pharmaceuticals and materials science. bohrium.com

| Type of Organic Transformation | Role of Phenolic Compound | Catalytic Method | Resulting Products/Applications |

|---|---|---|---|

| Oxidative Coupling | Substrate. nih.gov | Metal-based catalysts, photocatalysis. nih.gov | Biphenols, complex natural product synthesis. nih.gov |

| C–H Functionalization | Substrate. rsc.org | Transition-metal catalysis. rsc.org | Diversified phenolic scaffolds for value-added chemicals. rsc.org |

| Cyclization Reactions | Substrate. rsc.org | Oxidative catalysis. rsc.org | Heterocyclic compounds for pharmaceuticals and materials. bohrium.comrsc.org |

| Alkylation | Substrate. mdpi.com | Acid catalysis (e.g., clays, ion exchangers). mdpi.comgoogle.com | Alkylphenols used as surfactants and chemical intermediates. mdpi.com |

Environmental Behavior and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photodegradation.

Hydrolysis: The thioether linkage in Phenol (B47542), 2-(octylthio)- is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH and the presence of catalysts. Thioethers can undergo hydrolysis, and the presence of the phenolic group may affect the reaction kinetics. Studies on related thioether compounds suggest that hydrolysis is possible, although it may not be a rapid degradation pathway in the environment. nih.gov

Photodegradation: Exposure to sunlight can induce photodegradation of phenolic compounds. The aromatic ring in Phenol, 2-(octylthio)- can absorb ultraviolet (UV) radiation, leading to the formation of reactive species and subsequent degradation. Research on other organosulfur compounds has shown that they can be degraded through photochemical processes in the presence of sunlight and other reactive species in the water. cdc.gov The exact byproducts of the photodegradation of Phenol, 2-(octylthio)- are not documented, but it is plausible that oxidation of the sulfur atom and cleavage of the octyl chain or the aromatic ring could occur.

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of Phenol, 2-(octylthio)- is expected to be a significant pathway for its removal from the environment. Microorganisms, including bacteria and fungi, are known to degrade a wide variety of organic compounds, including those with similar structures.

Bacterial Degradation: Bacteria capable of degrading alkylphenols and organosulfur compounds are widespread in soil and aquatic environments. nih.govnih.gov The degradation of long-chain alkylphenols often involves enzymes like phenol hydroxylase and catechol dioxygenases. nih.gov It is hypothesized that bacteria could degrade Phenol, 2-(octylthio)- through initial hydroxylation of the aromatic ring, followed by ring cleavage. The thioether bond might also be a target for microbial enzymes, potentially leading to the formation of 2-mercaptophenol (B73258) and octanol. Certain bacterial strains, such as Rhodococcus sp., have been shown to cleave carbon-sulfur bonds in alkyl sulfides. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can degrade a wide range of recalcitrant organic pollutants. nih.govmdpi.com Ligninolytic enzymes, such as laccases and peroxidases, are known to degrade phenolic compounds. mdpi.com Fungi like Coriolus versicolor and Tyromyces palustris have been shown to cleave thioether bonds in related compounds. nih.gov The degradation of Phenol, 2-(octylthio)- by fungi could proceed through oxidation of the phenolic group and the sulfur atom, as well as cleavage of the alkyl chain.

| Microorganism Type | Potential Degradation Pathway | Key Enzymes | Supporting Evidence |

| Bacteria | Hydroxylation of aromatic ring, ring cleavage, C-S bond cleavage | Phenol hydroxylase, Catechol dioxygenase | Degradation of long-chain alkylphenols and alkyl sulfides by various bacterial strains nih.govnih.gov |

| Fungi | Oxidation of phenolic group and sulfur, cleavage of alkyl chain, thioether bond cleavage | Laccases, Peroxidases | Degradation of phenolic compounds and thioethers by white-rot fungi nih.govmdpi.com |

Environmental Fate and Transport Research

Alkylphenols, such as octylphenol (B599344), are known to be persistent in the environment and can bioaccumulate in organisms. nih.govnih.gov Due to the presence of the long octyl chain, Phenol, 2-(octylthio)- is expected to have low water solubility and a high affinity for organic matter in soil and sediment. This suggests that the compound is likely to partition to soil and sediment rather than remaining in the water column. nih.gov Its potential for bioaccumulation in aquatic organisms is also a concern, as has been observed with other long-chain alkylphenols. nih.gov The transport of this compound in the environment would likely be associated with the movement of contaminated soil particles and sediments.

| Environmental Compartment | Expected Behavior | Governing Factors | Supporting Evidence |

| Water | Low solubility, partitioning to sediment | High Kow, low water solubility | Behavior of other alkylphenols nih.gov |

| Soil/Sediment | Strong adsorption to organic matter | High Kow | Behavior of other alkylphenols nih.gov |

| Air | Low volatility expected | High molecular weight | General properties of similar compounds |

| Biota | Potential for bioaccumulation | High Kow, lipophilicity | Studies on octylphenol and other alkylphenols nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of Phenol, 2-(octylthio)- in environmental samples require sensitive and specific analytical methods. Given its structure, methods developed for other phenols and alkylphenols are likely applicable.

Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique for concentrating the analyte and removing interfering substances. internationaloliveoil.org For soil and sediment samples, solvent extraction, often using a mixture of polar and non-polar solvents, is typically employed. alsenvironmental.co.uk

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comacs.org Derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometric detection is widely used for the analysis of phenolic compounds. acs.orgnih.gov Reversed-phase chromatography is a common separation mode.

| Analytical Technique | Sample Type | Key Features | References |

| GC-MS | Water, Soil, Sediment | High sensitivity and selectivity, may require derivatization | thermofisher.comacs.org |

| HPLC-UV/MS | Water, Soil, Sediment | Suitable for non-volatile compounds, high sensitivity with MS detection | acs.orgnih.gov |

Future Research Directions and Emerging Paradigms

Design of Next-Generation Thioether-Phenolic Compounds

The molecular architecture of "Phenol, 2-(octylthio)-" offers a versatile scaffold for the design of next-generation compounds with enhanced or tailored properties. The inherent synergy between the chain-breaking antioxidant capability of the phenolic hydroxyl group and the hydroperoxide-decomposing activity of the thioether moiety is a key area for further optimization mdpi.comresearchgate.net. Research is moving towards creating polyfunctional molecules where this dual antioxidant action is amplified.

Key strategies for designing advanced analogues include:

Structural Modification: Introducing additional functional groups to the phenolic ring or the octyl chain can impart new properties. For instance, incorporating other antioxidant fragments, such as sterically hindered phenols or catechols, could lead to a combined and more potent inhibitory effect on oxidation researchgate.netresearchgate.net.

Synergistic Combinations: Research has shown that sulfur-containing phenols can be particularly effective antioxidants, sometimes outperforming those with oxygen substituents at similar positions mdpi.com. Future designs may focus on optimizing the spatial arrangement of the thioether and hydroxyl groups to maximize their intramolecular synergistic effects, a concept explored in alkyl-hydroxybenzylthioethers researchgate.net.

Polymer Integration: The development of phenolic thioethers that can be used as monomers is a promising direction. By incorporating reactive groups, such as additional hydroxyl or carboxyl functionalities, these compounds can be integrated into polymer backbones, creating materials with built-in, long-term stability against thermal and oxidative degradation google.comamfine.com.

The table below outlines potential design modifications and their expected impact on performance.

| Modification Strategy | Target Moiety | Potential Added Functionality | Expected Performance Enhancement |

| Introduction of Steric Hindrance | Phenolic Ring | Additional alkyl groups adjacent to the hydroxyl group | Increased stability of the resulting phenoxyl radical, improved antioxidant efficiency. |

| Addition of Catechol Group | Phenolic Ring | Enhanced radical scavenging and metal chelating properties mdpi.com. | Broader antioxidant and cytoprotective capabilities mdpi.com. |

| Functionalization of Alkyl Chain | Octylthio Group | Introduction of hydroxyl or carboxyl groups google.com. | Improved solubility and reactivity for polymerization google.com. |

| Creation of Bis-Phenolic Structures | Entire Molecule | Doubling the number of active phenolic and thioether sites. | Significantly increased antioxidant capacity and thermal stability. |

These design principles aim to move beyond simple monofunctional additives to create sophisticated, multifunctional stabilizers and building blocks for advanced materials.

Exploration of Novel Application Domains

While "Phenol, 2-(octylthio)-" and its analogues are established as effective antioxidants in polymers and elastomers, their unique combination of properties suggests potential in a variety of untapped fields google.comuvabsorber.com. Future research will likely focus on exploring these new application domains.

Biomedical and Pharmaceutical Agents: Phenolic compounds are widely recognized for their health benefits, including anti-inflammatory and antidiabetic properties nih.govnih.gov. The thioether linkage adds another dimension of bioactivity. Research into novel phenolic thioethers has identified their potential as anti-arteriosclerosis agents by inhibiting the denaturation of low-density lipoproteins (LDL) google.com. The lipophilic nature of the octyl group in "Phenol, 2-(octylthio)-" could facilitate its interaction with biological membranes, making it a candidate for such therapeutic applications.

Advanced Coatings and Adhesives: The stabilizing properties of thioether-phenolic compounds are valuable for protecting elastomers and adhesives researchgate.net. This can be extended to advanced protective coatings. Their ability to prevent degradation from heat and oxidation could be leveraged in formulations for demanding environments. Furthermore, the use of thiol-modified phenol (B47542) derivatives in photopolymerizations for dental restoratives highlights their potential in creating durable, high-performance materials nih.gov.

Eco-Friendly Corrosion Inhibitors: Plant extracts rich in phenolic compounds have been investigated as green corrosion inhibitors for metals mdpi.com. These compounds can adsorb onto metal surfaces to form a protective film. The sulfur atom in the thioether group of "Phenol, 2-(octylthio)-" could enhance this adsorption, offering a potential new class of sustainable corrosion inhibitors for industrial applications.

Specialty Agrochemicals: The utility of phenolic thioethers as pesticides, including insecticides, herbicides, and bactericides, has been patented google.com. Further investigation could focus on developing "Phenol, 2-(octylthio)-" derivatives with higher specificity and lower environmental impact compared to existing agrochemicals.

Green Chemistry Approaches in Synthesis and Application

The future production and use of "Phenol, 2-(octylthio)-" will be increasingly governed by the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency.

Sustainable Synthesis Routes: Traditional methods for synthesizing phenols and thioethers can involve harsh conditions or toxic reagents nih.govgoogle.com. Modern research is focused on developing greener alternatives. This includes:

Catalytic Processes: Employing efficient catalysts to carry out reactions under milder conditions, reducing energy consumption and by-product formation researchgate.net.

Alternative Solvents: Replacing conventional organic solvents with greener options like water or bio-derived solvents researchgate.netuobasrah.edu.iq. Oxidative polymerization of phenol in water has been demonstrated as a viable green route to polyphenols researchgate.net.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide is an example of a mild and efficient protocol for phenol synthesis nih.gov.

The table below compares traditional and potential green synthesis approaches.

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Solvent | Organic Solvents (e.g., Toluene, Benzene) | Water, Ethanol, Bio-solvents nih.govresearchgate.net | Reduced toxicity, improved safety, lower environmental footprint. |

| Catalyst/Reagent | Stoichiometric strong bases or acids, volatile amines vulcanchem.com. | Heterogeneous catalysts, H₂O₂/HBr systems nih.govresearchgate.net. | Milder reaction conditions, easier catalyst recovery, reduced hazardous waste. |

| Starting Materials | Petroleum-derived phenols. | Lignin-derived or other plant-based phenols uobasrah.edu.iq. | Use of renewable feedstocks, potential for biodegradability. |

| Process | Multi-step processes with intermediate purification. | One-pot synthesis, tandem reactions nih.gov. | Increased efficiency, reduced energy and solvent consumption. |

Application in Green Technologies: Beyond its synthesis, "Phenol, 2-(octylthio)-" can contribute to green applications. Its role as a stabilizer can extend the service life of plastics, promoting material durability and reducing waste. Furthermore, its potential use as a component in biodegradable polymers or as a green corrosion inhibitor aligns with sustainability goals mdpi.commdpi.com.

Interdisciplinary Research Opportunities

The multifaceted nature of "Phenol, 2-(octylthio)-" provides fertile ground for collaborative research across diverse scientific disciplines.

Chemistry and Materials Science: The collaboration between synthetic chemists and material scientists is crucial for designing and fabricating next-generation polymers, composites, and coatings. Chemists can synthesize novel thioether-phenolic derivatives with specific functionalities, which material scientists can then incorporate into new materials and test for performance characteristics like thermal stability, mechanical strength, and longevity researchgate.netnih.gov.

Biochemistry and Medicine: Investigating the potential health applications of "Phenol, 2-(octylthio)-" requires a partnership between chemists, biochemists, and medical researchers. This collaboration would involve synthesizing high-purity compounds, conducting in vitro and in vivo studies to understand their biological mechanisms of action (e.g., antioxidant, anti-inflammatory, anti-arteriosclerotic effects), and evaluating their therapeutic potential nih.govgoogle.commdpi.com.

Environmental Science and Engineering: The development of green synthesis routes and sustainable applications necessitates cooperation between chemists and environmental engineers. This includes life cycle assessments of new synthetic processes, studying the environmental fate and biodegradability of these compounds, and engineering their application as eco-friendly corrosion inhibitors or stabilizers for biodegradable plastics mdpi.commdpi.com.

Computational Chemistry and Experimental Science: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, can accelerate the discovery process mdpi.com. Computational chemists can model and predict the properties of new thioether-phenolic designs, allowing experimental chemists to focus on synthesizing the most promising candidates for specific applications, from pharmaceuticals to materials science.

Such interdisciplinary efforts are essential for systematically exploring the properties of "Phenol, 2-(octylthio)-" and translating fundamental research into innovative technologies and practical solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.